molecular formula C21H15N3O4S B262031 N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide

N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide

Cat. No. B262031
M. Wt: 405.4 g/mol
InChI Key: ANCGOPQDNXSION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties.

Scientific Research Applications

N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide has been extensively studied for its anti-tumor properties in various preclinical models. It has been shown to induce apoptosis in tumor cells and inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

Mechanism of Action

N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide activates the immune system by specifically targeting and activating tumor-associated macrophages (TAMs). TAMs are immune cells that infiltrate tumors and promote tumor growth. This compound binds to a receptor on TAMs, causing them to produce cytokines that recruit other immune cells to the tumor site. This leads to the destruction of tumor cells and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to induce a rapid increase in cytokine levels, which leads to the recruitment of immune cells to the tumor site. It also causes a decrease in tumor blood flow, which can lead to tumor cell death. This compound has been shown to have a half-life of approximately 30 minutes in mice and is rapidly cleared from the body.

Advantages and Limitations for Lab Experiments

N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide has several advantages for use in lab experiments. It has been shown to be effective in a variety of preclinical models, and its mechanism of action is well understood. However, this compound has also been shown to have limited efficacy in certain types of tumors, and its short half-life can make dosing difficult.

Future Directions

Future research on N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide could focus on developing more potent analogs with longer half-lives and increased efficacy. Additionally, research could explore the use of this compound in combination with other chemotherapeutic agents to enhance its anti-tumor activity. Finally, further studies could investigate the potential use of this compound in immunotherapy approaches for cancer treatment.

Synthesis Methods

N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of a substituted benzaldehyde with a substituted aniline to form an imine intermediate. The imine is then reduced to form a secondary amine, which is subsequently reacted with a thiophene carboxylic acid derivative to form this compound.

properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H15N3O4S/c1-12-13(8-4-9-16(12)22-19(26)17-10-5-11-29-17)18(25)23-24-20(27)14-6-2-3-7-15(14)21(24)28/h2-11H,1H3,(H,22,26)(H,23,25)

InChI Key

ANCGOPQDNXSION-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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